

Application Notes and Protocols for Cryopreservation of Cells Using Poly- γ -Glutamic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

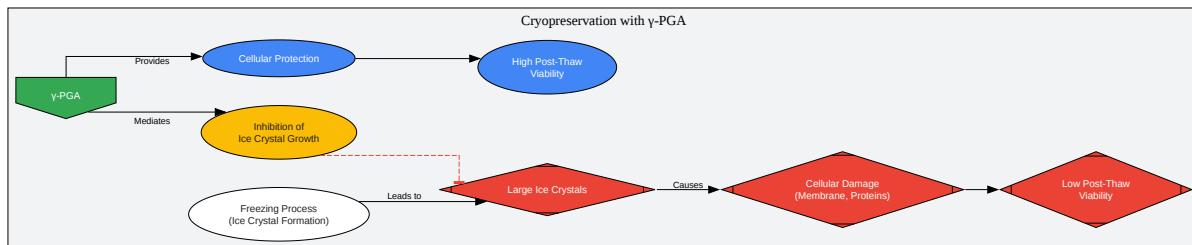
Compound of Interest

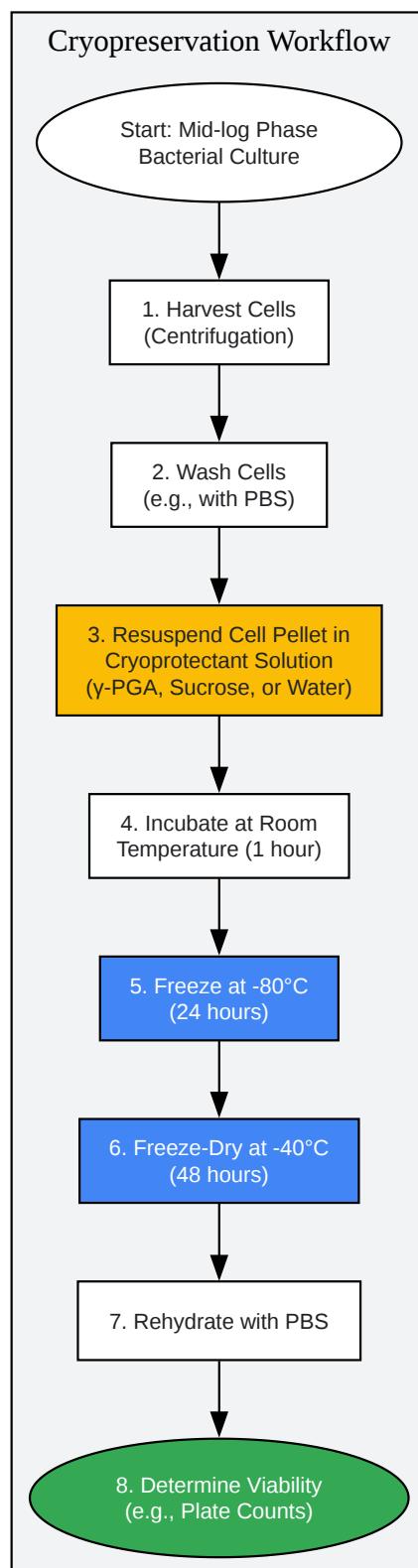
Compound Name: Poly-L-Glutamic acid (MW 700000)

Cat. No.: B15561850

[Get Quote](#)

Disclaimer: Information regarding the use of 700 kDa poly-L-glutamic acid for cell cryopreservation is not available in the reviewed scientific literature. The following application notes and protocols are based on the available research on a related polymer, poly- γ -glutamic acid (γ -PGA), which has demonstrated cryoprotective properties. The molecular weight and specific linkage (γ -linkage versus α -linkage) of the glutamic acid units differ from the requested substance.


Introduction


Poly- γ -glutamic acid (γ -PGA) is a naturally occurring, water-soluble, biodegradable, and non-toxic biopolymer.^[1] It is composed of repeating units of glutamic acid and is produced by various microorganisms, notably of the *Bacillus* species.^[1] γ -PGA has garnered interest as a cryoprotective agent (CPA) due to its ability to protect cells, particularly probiotic bacteria, from damage during freeze-drying processes.^{[1][2]} Its cryoprotective effects are attributed in part to its antifreeze properties, with some evidence suggesting that lower molecular weight γ -PGA may exhibit greater antifreeze activity.^[1]

These application notes provide an overview of the use of γ -PGA as a cryoprotectant and include a general protocol for the cryopreservation of probiotic bacteria, based on published studies.

Mechanism of Cryoprotection

The primary mechanism by which γ -PGA is thought to protect cells during freezing is through the inhibition of ice crystal growth and recrystallization, a key cause of cellular damage during freezing and thawing. This "antifreeze" activity helps to maintain the structural integrity of cellular components, such as membranes and proteins.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cryoprotection of probiotic bacteria with poly-γ-glutamic acid produced by *Bacillus subtilis* and *Bacillus licheniformis* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryoprotection of probiotic bacteria with poly-γ-glutamic acid produced by *Bacillus subtilis* and *Bacillus licheniformis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cryopreservation of Cells Using Poly-γ-Glutamic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15561850#cryopreservation-of-cells-using-700-kda-poly-l-glutamic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com